molecular formula C18H30N2O B7916583 2-(3-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)ethanol

2-(3-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)ethanol

Cat. No.: B7916583
M. Wt: 290.4 g/mol
InChI Key: FIQOVIZBRXHEGB-UHFFFAOYSA-N
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Description

2-(3-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)ethanol is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a benzyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydroxide or potassium carbonate.

    Attachment of the Isopropyl Group: The isopropyl group can be attached through an alkylation reaction using isopropyl bromide and a strong base, such as sodium hydride or potassium tert-butoxide.

    Formation of the Ethanol Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base, ethylene oxide in the presence of a nucleophile.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(3-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulate enzyme activity, or influence signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Dimethylamino)methyl)piperidin-1-yl)ethanol
  • 2-(3-(Benzylamino)methyl)piperidin-1-yl)ethanol
  • 2-(3-(Isopropylamino)methyl)piperidin-1-yl)ethanol

Uniqueness

2-(3-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)ethanol is unique due to the presence of both benzyl and isopropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-16(2)20(14-17-7-4-3-5-8-17)15-18-9-6-10-19(13-18)11-12-21/h3-5,7-8,16,18,21H,6,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQOVIZBRXHEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN(C1)CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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